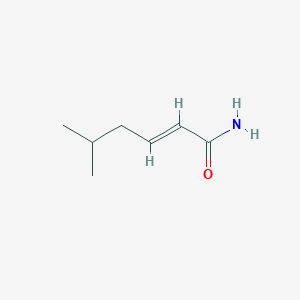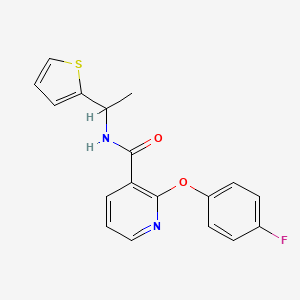
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide is a compound that has garnered interest in various fields of scientific research. This compound features a nicotinamide core substituted with a 4-fluorophenoxy group and a thiophen-2-yl ethyl group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic synthesis. One common route includes:
Nicotinamide Derivatization:
Thiophen-2-yl Ethyl Group Addition: The thiophen-2-yl ethyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methoxyphenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Contains a methoxy group instead of fluorine.
2-(4-Bromophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide: Bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenoxy)-N-(1-(thiophen-2-yl)ethyl)nicotinamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This can enhance its biological activity and make it a more attractive candidate for various applications.
特性
分子式 |
C18H15FN2O2S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
2-(4-fluorophenoxy)-N-(1-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15FN2O2S/c1-12(16-5-3-11-24-16)21-17(22)15-4-2-10-20-18(15)23-14-8-6-13(19)7-9-14/h2-12H,1H3,(H,21,22) |
InChIキー |
LRQBXHMVEXEFBO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



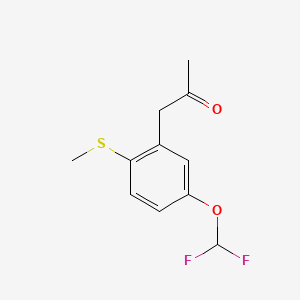
![3,3'-Bi-9H-carbazole, 9-[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9'-phenyl-](/img/structure/B14054720.png)
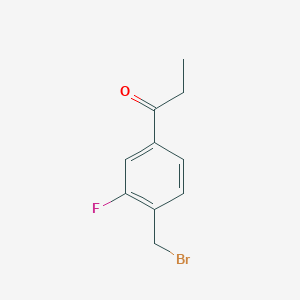


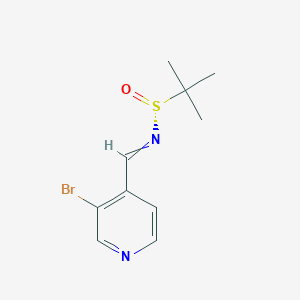
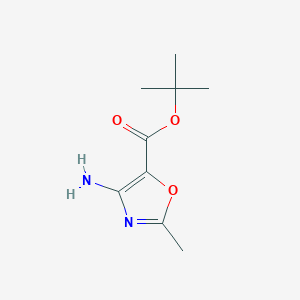

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)

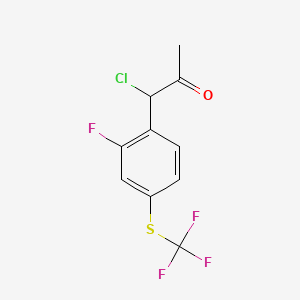
![[3-(aminomethyl)-1H-indol-1-yl]acetic acid](/img/structure/B14054773.png)
